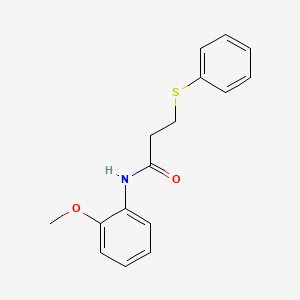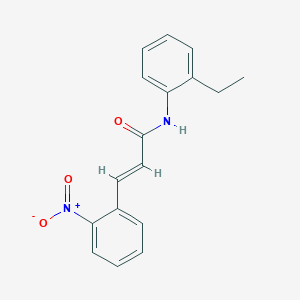![molecular formula C16H16N2O3S B5842820 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell growth, inflammation, or microbial growth.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole. It has been found to reduce the expression of certain inflammatory markers in animal models, indicating its anti-inflammatory properties. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating its anticancer properties. Additionally, it has been found to inhibit the growth of certain fungi and bacteria, indicating its antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it is relatively easy to synthesize and has shown low toxicity in animal models. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole. One of the areas of research includes the optimization of its synthesis method to increase its yield and purity. Another area of research includes the investigation of its mechanism of action to better understand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole in human clinical trials.
Métodos De Síntesis
The synthesis of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole has been reported in several studies. One of the commonly used methods involves the reaction of 4-methoxyphenylsulfonyl chloride with 1,2-phenylenediamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain the final product. Another method involves the reaction of 4-methoxyphenylsulfonyl chloride with o-phenylenediamine in the presence of a base such as sodium hydride, followed by the reaction with ethyl iodide.
Aplicaciones Científicas De Investigación
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its antifungal and antibacterial properties, as it has been found to inhibit the growth of fungi and bacteria.
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfonylethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-12-6-8-13(9-7-12)22(19,20)11-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBYWVDBISLTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)
![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)


![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)

![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)

![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)
